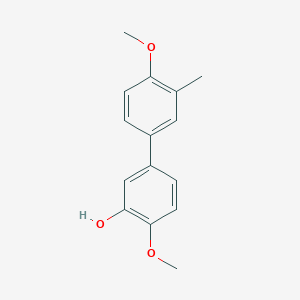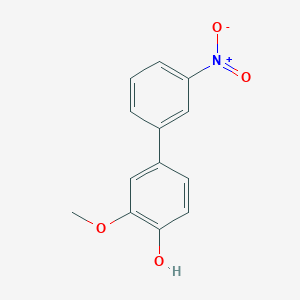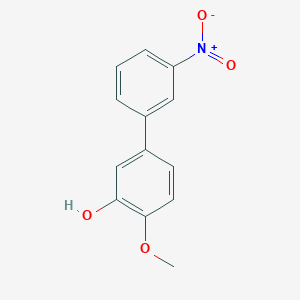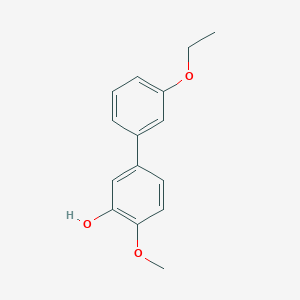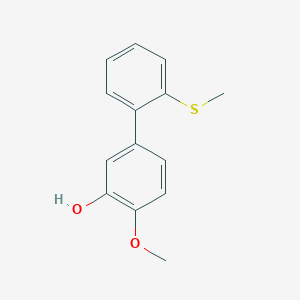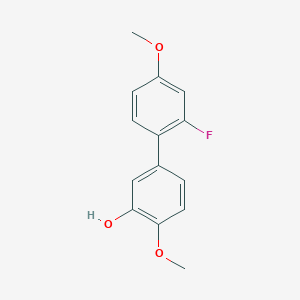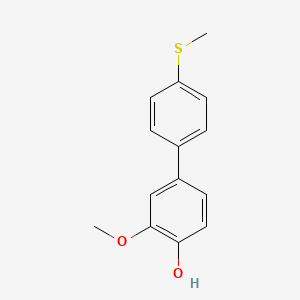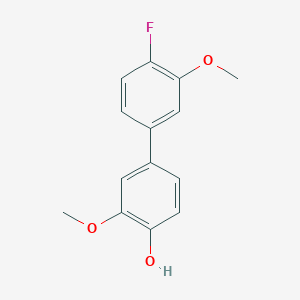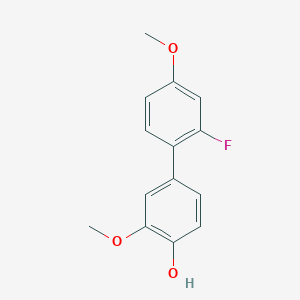
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95%
描述
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% (FMP) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in electrochemistry, and as a biochemical probe in enzymology and cell biology. FMP has a distinct fluoro-aromatic character, which makes it a valuable tool for studying the structure and function of proteins, enzymes, and other biological molecules. In addition, FMP has been used as a fluorescent dye to study the structure of biological membranes and to detect changes in cell physiology.
作用机制
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% is believed to interact with biological molecules through hydrogen bonding and hydrophobic interactions. It is proposed that 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% binds to the active sites of proteins and enzymes, which leads to a change in the conformation of the protein and/or enzyme. This change in conformation can lead to changes in the activity of the protein and/or enzyme, which can have a variety of effects on the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has been shown to have a variety of effects on biochemical and physiological processes. In vitro studies have shown that 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% can inhibit the activity of certain enzymes, such as proteases and phosphatases, which can lead to changes in signal transduction pathways. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has been shown to modulate the activity of certain ion channels, which can have an effect on cell membrane potentials. Finally, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has been shown to inhibit the activity of certain transcription factors, which can lead to changes in gene expression.
实验室实验的优点和局限性
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has several advantages for lab experiments. It is a relatively inexpensive reagent, and can be synthesized from commercially available starting materials. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has a distinct fluoro-aromatic character, which makes it a valuable tool for studying the structure and function of proteins, enzymes, and other biological molecules.
However, there are some limitations to using 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% in lab experiments. 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% can be toxic in high concentrations, and should be handled with care. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% can interact with other compounds, which can lead to unexpected results. Finally, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% is not soluble in all solvents, and so care should be taken when selecting a solvent for the reaction.
未来方向
The use of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% in scientific research is still in its infancy, and there are many potential future directions for its use. One potential direction is the use of 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% as a fluorescent probe for studying the structure and function of proteins and other biological molecules. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% could be used to study the interaction between drugs and proteins, and to detect changes in cell signaling pathways. Finally, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% could be used to study the structure and function of biological membranes, and to detect changes in cell physiology.
合成方法
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% can be synthesized from commercially available starting materials, such as 2-fluorophenol and 4-methoxybenzaldehyde. The reaction is typically carried out in an aqueous solution with a base catalyst, such as potassium carbonate. The reaction proceeds in two steps, with the first step involving the condensation of the two starting materials to form an intermediate product, which is then oxidized to form 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95%. The reaction is usually carried out at room temperature and is generally complete within one hour.
科学研究应用
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has numerous applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in electrochemistry, and as a biochemical probe in enzymology and cell biology. 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used as a fluorescent dye to study the structure of biological membranes and to detect changes in cell physiology. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol, 95% has been used to study the interaction between drugs and proteins, and to detect changes in cell signaling pathways.
属性
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-10-4-5-11(12(15)8-10)9-3-6-13(16)14(7-9)18-2/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVMIZHVJIHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685575 | |
| Record name | 2'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261900-89-3 | |
| Record name | 2'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



